molecular formula C8H14N2O2 B1218193 3-(2-Methylpropyl)-2,5-piperazinedione CAS No. 5815-67-8

3-(2-Methylpropyl)-2,5-piperazinedione

Cat. No.: B1218193
CAS No.: 5815-67-8
M. Wt: 170.21 g/mol
InChI Key: VQFHWKRNHGHZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)-2,5-piperazinedione is a cyclic dipeptide characterized by a piperazinedione backbone substituted with a 2-methylpropyl (isobutyl) group at the 3-position. It is produced by microbial strains such as Lactobacillus plantarum and Bacillus amyloliquefaciens, and exhibits notable antifungal and antibacterial properties. Studies highlight its efficacy against plant pathogens like Pantoea agglomerans and Fusarium avenaceum, with mechanisms involving inhibition of fungal mycelial growth and interference with quorum sensing in bacteria . Its structural simplicity and bioactivity make it a candidate for agricultural biocontrol agents as alternatives to synthetic fungicides.

Properties

IUPAC Name

3-(2-methylpropyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFHWKRNHGHZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973726
Record name 3-(2-Methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-67-8
Record name Cyclo(leucylglycine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazinedione Compounds

The bioactivity of piperazinediones is highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Table 1: Comparative Analysis of Piperazinedione Derivatives
Compound Name Substituents Source Biological Activity (MIC/IC₅₀) Key Findings
3-(2-Methylpropyl)-2,5-piperazinedione 3-isobutyl Lactobacillus plantarum Inhibits P. agglomerans, F. avenaceum Broad-spectrum antifungal; used in biocontrol .
3,6-Bis(2-methylpropyl)-2,5-piperazinedione 3,6-diisobutyl L. plantarum AF1 Strong antifungal (data not quantified) Dimeric form with enhanced activity; effective against Aspergillus flavus .
3-(Phenylmethyl)-2,5-piperazinedione 3-benzyl Streptomyces spp. MIC: 2 µg/mL (Candida albicans) Potent anti-Candida activity; superior to aliphatic derivatives .
Cyclo(L-Leu-L-Leu) 3,6-diisobutyl Synthetic/Marine MIC: 48–49 µg/mL (C. albicans) Weak antifungal; stereochemistry may reduce efficacy .
3-Methylene-6-(2-methylpropyl)-2,5-piperazinedione 3-methylene, 6-isobutyl Mariana Trench fungi MIC: 48 µg/mL (C. albicans) Limited activity despite marine origin .
Cyclo(Leu-Val) 3-isobutyl, 6-isopropyl Synthetic Not reported Structural isomer; activity likely influenced by branched alkyl groups.

Key Observations

Substituent Effects: Aliphatic vs. Aromatic Groups: The benzyl-substituted analog (3-(phenylmethyl)-2,5-piperazinedione) demonstrates superior antifungal activity (MIC 2 µg/mL) compared to aliphatic derivatives, suggesting aromatic groups enhance target binding . Dimerization: The 3,6-diisobutyl derivative (3,6-bis(2-methylpropyl)-2,5-piperazinedione) shows stronger antifungal effects than the monomer, indicating dimerization amplifies bioactivity .

Source Organisms :

  • Compounds from Lactobacillus and Bacillus (e.g., target compound) are prioritized for agricultural applications due to their GRAS (Generally Recognized As Safe) status .
  • Marine-derived analogs (e.g., from Mariana Trench fungi) exhibit weaker activity, possibly due to adaptation to niche environments .

Stereochemical Influence: Cyclo(L-Leu-L-Leu), a stereospecific dimer, shows reduced potency compared to its non-chiral analogs, highlighting the role of stereochemistry in target interaction .

Mechanism of Action

  • Antifungal : Disruption of fungal cell membranes and inhibition of mycotoxin synthesis .
  • Antibacterial: Interference with quorum sensing in Pseudomonas aeruginosa, reducing virulence factor production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylpropyl)-2,5-piperazinedione
Reactant of Route 2
3-(2-Methylpropyl)-2,5-piperazinedione

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